4,5,6,7-Tetrahydro-3-methylbenzofuran
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Overview
Description
4,5,6,7-Tetrahydro-3-methylbenzofuran is an organic compound with the molecular formula C9H12O. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a fused ring system consisting of a benzene ring and a furan ring, with a methyl group attached to the third carbon of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-3-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 3-methylphenol with 1,3-butadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzofuran ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-3-methylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: This compound has an additional methyl group at the sixth position, which may alter its chemical and biological properties.
Benzofuran: The parent compound without the tetrahydro and methyl substitutions.
Menthofuran: A related compound found in mint plants with distinct biological activities.
Uniqueness: 4,5,6,7-Tetrahydro-3-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
1919-00-2 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C9H12O/c1-7-6-10-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3 |
InChI Key |
ZQQRACBGKBCNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1CCCC2 |
Origin of Product |
United States |
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